![molecular formula C15H22INO6 B5162032 N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5162032.png)
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate
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Overview
Description
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate, also known as IPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. IPPA is a selective agonist for the β3-adrenergic receptor, which is involved in various physiological processes such as thermogenesis, lipolysis, and glucose homeostasis.
Mechanism of Action
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate selectively activates the β3-adrenergic receptor, which is predominantly expressed in adipose tissue and plays a crucial role in regulating energy metabolism. Activation of the β3-adrenergic receptor leads to the activation of adenylate cyclase and subsequent production of cyclic AMP, which triggers a cascade of intracellular signaling events that result in increased thermogenesis, lipolysis, and glucose uptake.
Biochemical and Physiological Effects:
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to increase energy expenditure by promoting thermogenesis in brown adipose tissue, which is a specialized type of fat tissue that generates heat by burning fat. N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate also enhances lipolysis, which is the breakdown of stored fat into free fatty acids and glycerol, and improves glucose uptake in skeletal muscle and adipose tissue. These effects contribute to the reduction of body weight and fat mass and improvement of glucose tolerance.
Advantages and Limitations for Lab Experiments
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has several advantages for lab experiments, including its high selectivity for the β3-adrenergic receptor, which reduces off-target effects, and its ability to activate the receptor at low concentrations. However, N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has some limitations, such as its relatively low potency compared to other β3-adrenergic receptor agonists and its instability in aqueous solutions.
Future Directions
There are several potential future directions for research on N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate. One area of interest is the development of more potent and stable analogs of N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate that can be used for therapeutic applications. Another area of research is the investigation of the role of β3-adrenergic receptor activation in other physiological processes, such as insulin secretion and inflammation. Finally, the potential use of N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate in combination with other drugs for the treatment of metabolic disorders warrants further investigation.
Synthesis Methods
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate can be synthesized through a multi-step process involving the reaction of 2-iodophenol with ethylene oxide, followed by reaction with 2-chloroethylamine hydrochloride and isopropylamine. The final product is obtained by crystallization from oxalic acid.
Scientific Research Applications
N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been studied for its potential therapeutic applications in various areas such as obesity, diabetes, and cardiovascular diseases. In animal studies, N-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-2-propanamine oxalate has been shown to increase energy expenditure, reduce body weight and fat mass, improve glucose tolerance, and lower blood pressure.
properties
IUPAC Name |
N-[2-[2-(2-iodophenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20INO2.C2H2O4/c1-11(2)15-7-8-16-9-10-17-13-6-4-3-5-12(13)14;3-1(4)2(5)6/h3-6,11,15H,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZPAQUYCMWYPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=CC=CC=C1I.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22INO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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